
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes N-methylation to form N-methylpiperidine.
Hydroxylation: The N-methylpiperidine is then hydroxylated at the 4-position to introduce the hydroxyl group.
Carboxylation: Finally, the compound undergoes carboxylation at the 2 and 6 positions to form the dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-1-methylpiperidine-2,6-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-1-methylpiperidine-2,6-dimethanol.
Substitution: Formation of 4-chloro-1-methylpiperidine-2,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypyridine-2,6-dicarboxylic acid: Similar structure but lacks the methyl group.
4-Hydroxy-2,6-dicarboxypiperidine: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
802828-65-5 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
4-hydroxy-1-methylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h4-6,10H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RVMZHNCTRMMUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(CC1C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



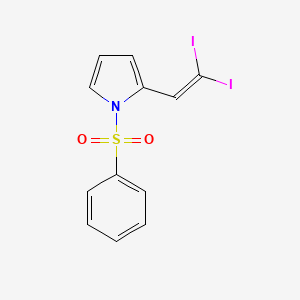
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
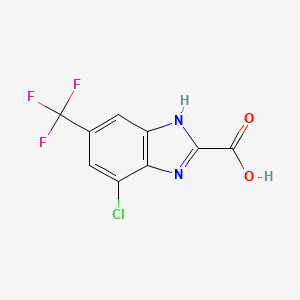

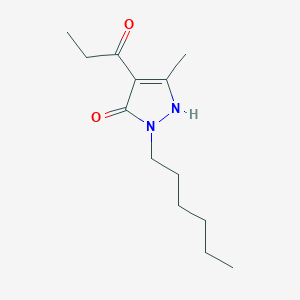
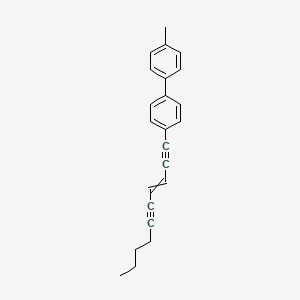
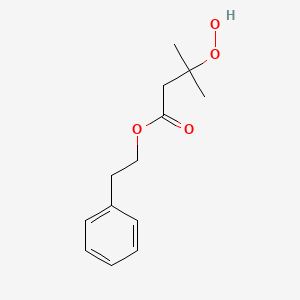
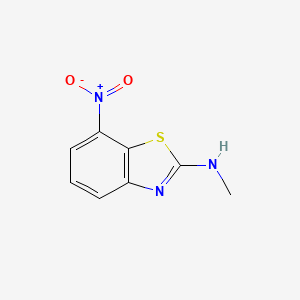
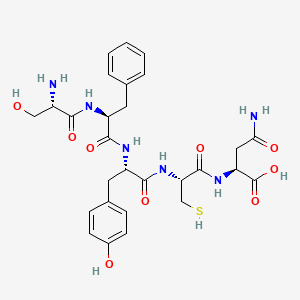
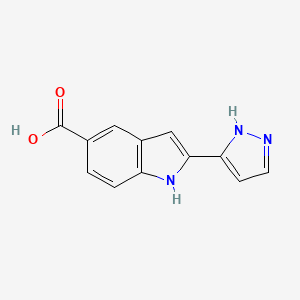
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
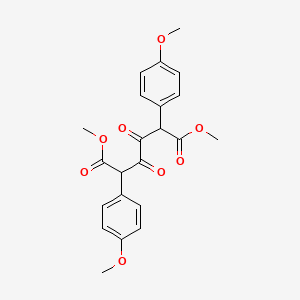
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
